

Application Notes and Protocols: Ring-Closing Metathesis in the Synthesis of Fumagillol

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Compound Focus: Fumagillol

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Introduction and Background

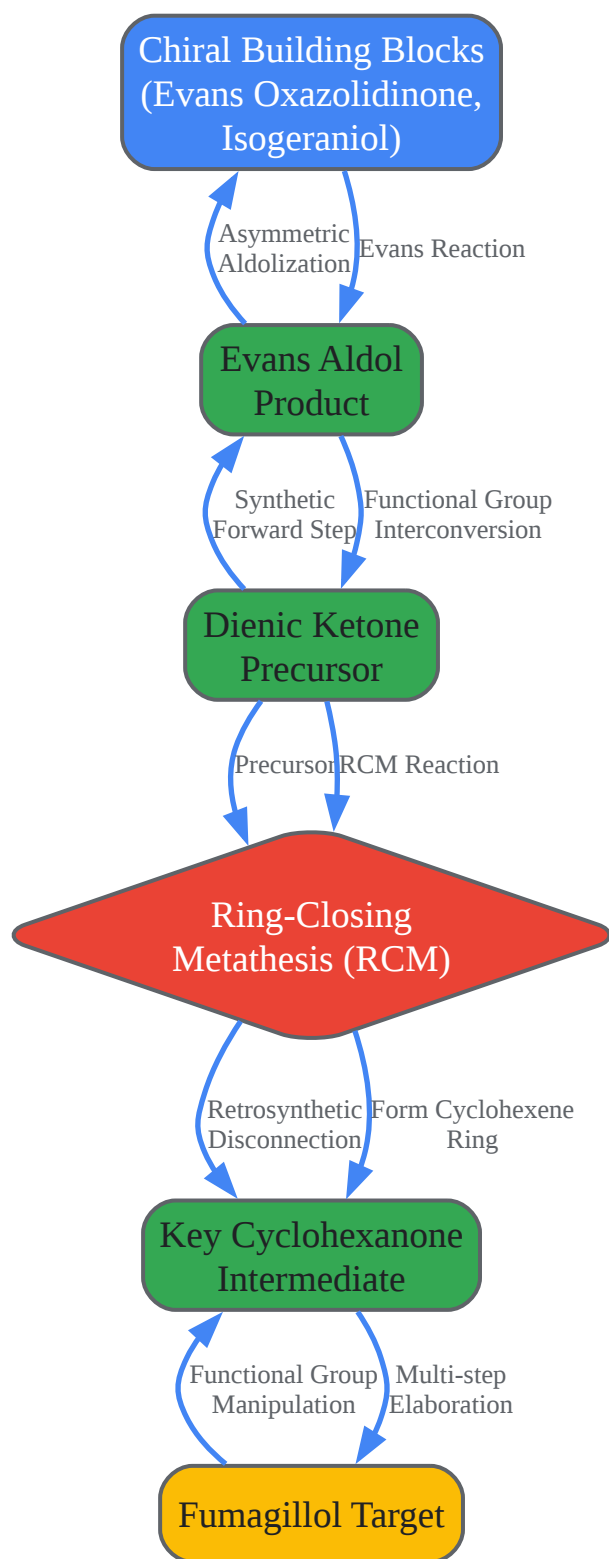
Fumagillol is the complex, highly oxygenated sesquiterpenoid core of the natural product fumagillin, which is isolated from the fungus *Aspergillus fumigatus* [1] [2]. Fumagillin and its analogs have garnered significant interest for their potent biological activities, most notably their ability to inhibit **angiogenesis** (the formation of new blood vessels) and **methionine aminopeptidase 2 (MetAP2)** [1] [3] [4]. This makes them promising candidates for development as anti-cancer therapeutics [3]. However, the structural complexity of **fumagillol** presents a major challenge for its synthesis and structural modification. Traditional semisynthesis from naturally sourced fumagillin allows for modification only at specific sites, such as the 6-hydroxyl group [1]. To access novel analogs modified in the "left part" of the molecule (the C7-C8 region), a de novo synthetic approach is required [1].

Ring-Closing Metathesis (RCM) has emerged as a powerful transformative tool in organic synthesis for the efficient construction of cyclic structures. Its application to the **fumagillol** problem enables a strategic disconnection of the cyclohexane ring, allowing for a more flexible and potentially scalable synthetic route. This document details the application of RCM as the pivotal step in a novel synthesis of (–)-**fumagillol**, providing researchers with a detailed experimental protocol and context for its use in generating **fumagillol**-derived scaffolds [5].

Retrosynthetic Analysis and Strategy

The RCM-based synthetic strategy fundamentally reimagines the construction of the **fumagillol** skeleton. The key disconnection occurs at the C5-C6 bond (corresponding to the C7-C8 bond in the final **fumagillol** structure), revealing a dienic ketone as the immediate precursor to the cyclohexane ring [1].

The visual summary below illustrates the retrosynthetic logic and the subsequent forward synthetic workflow.



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This strategy capitalizes on the efficiency of the **Evans asymmetric aldol reaction** to establish multiple stereocenters with high fidelity in an acyclic precursor, before using RCM to "close" the carbon skeleton into

the desired cyclohexane core [1] [5]. The preparation of **isogeraniol** and **isogeranic acid** is also featured as an efficient starting point for the synthesis [5].

Experimental Protocols

Protocol 1: Evans Asymmetric Aldolization

This protocol establishes the critical stereocenters of the future cyclohexane ring. The original research noted challenges with unstable β,γ -unsaturated aldehydes and successfully employed a lithium enolate-based Evans aldolization [1].

- **Objective:** To couple two chiral building blocks diastereoselectively, forming the carbon backbone with defined stereochemistry at C2 and C3.
- **Materials:**
 - (R)- or (S)-4-Benzyloxazolidin-2-one-based chiral auxiliary, as appropriate.
 - Appropriate acyl derivative (e.g., acid chloride) for forming the oxazolidinone imide.
 - Chiral aldehyde equivalent (e.g., derived from isogeraniol).
 - Lithium diisopropylamide (LDA) solution in THF.
 - Anhydrous tetrahydrofuran (THF).
 - Dibutylboron triflate.
 - Diisopropylethylamine (DIPEA).
 - Aqueous quenching solutions: sat. NH_4Cl , pH 7 phosphate buffer.
- **Procedure:**
 - **Formation of Lithium Enolate:** Under an inert atmosphere (N_2 or Ar), charge a flame-dried flask with the oxazolidinone imide (1.0 equiv) in anhydrous THF. Cool to -78°C . Add LDA (1.1 equiv) dropwise and stir for 30-45 minutes to form the lithium enolate.
 - **Aldol Reaction:** In a separate flask, dissolve the chiral aldehyde (1.0-1.2 equiv) in anhydrous THF. Transfer this aldehyde solution via cannula to the enolate solution at -78°C .
 - **Reaction Monitoring:** Allow the reaction to warm slowly to 0°C and stir until complete by TLC analysis.
 - **Work-up:** Quench the reaction by careful addition of saturated aqueous NH_4Cl . Warm to room temperature, transfer to a separatory funnel, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO_4 , and concentrate under reduced pressure.
 - **Purification:** Purify the crude aldol product by flash chromatography on silica gel to obtain the desired syn-aldol product as a pure diastereomer. Characterize by (^1H) NMR for determination of diastereomeric ratio and purity.

- **Key Notes:** The use of a lithium enolate, as opposed to a boron enolate, was critical in this synthesis to avoid an oxidative workup that was incompatible with other functional groups in the molecule [1]. The stereochemical outcome is inverted when using lithium enolates compared to boron enolates, which must be considered when selecting the chiral auxiliary.

Protocol 2: Ring-Closing Metathesis (RCM) to Form the Cyclohexanone Core

This is the central, namesake reaction of the synthetic route. It converts the acyclic diene into the cyclic framework.

- **Objective:** To form the cyclohexene ring present in the **fumagillol** core structure via an intramolecular metathesis reaction.
- **Materials:**
 - Dienic ketone precursor from previous steps.
 - Grubbs catalyst (e.g., **1st Generation:** Benzylidene-bis(tricyclohexylphosphine)-dichlororuthenium, or a more advanced derivative).
 - Anhydrous dichloromethane (DCM) or toluene.
 - Ethyl vinyl ether (for quenching).
- **Procedure:**
 - **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dienic ketone precursor (1.0 equiv) in degassed, anhydrous solvent (e.g., DCM, ~0.01-0.05 M).
 - **Catalyst Addition:** Add the Grubbs catalyst (5-15 mol%) in one portion to the stirred solution.
 - **Heating and Monitoring:** Heat the reaction mixture to reflux (or an appropriate temperature as optimized). Monitor the reaction by TLC or LC-MS for consumption of the starting material.
 - **Reaction Quench:** Once complete, cool the reaction to room temperature. Quench the metathesis catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
 - **Concentration:** Concentrate the reaction mixture under reduced pressure.
 - **Purification:** Purify the crude residue by flash chromatography on silica gel to obtain the α,β -unsaturated cyclohexanone product. The identity of the product must be confirmed by (^1H) NMR and HRMS.
- **Key Notes:** The original publication highlighted that RCM involving an α,β -unsaturated ketone was challenging with limited precedent at the time [1]. The use of earlier Grubbs catalysts was a key development. Modern practitioners should consider screening **2nd Generation Grubbs** or **Hoveyda-Grubbs catalysts** for potentially improved activity and selectivity.

Summary of Key Synthetic Steps and Data

The table below summarizes the critical steps and quantitative outcomes from the referenced synthesis.

Table 1: Key Steps and Data in the RCM-Based Synthesis of **Fumagillol**

Step	Description	Key Reagent/Condition	Reported Outcome / Yield	Notes
1. Building Block Synthesis	Preparation of chiral aldehyde from divinylcarbinol or isogeraniol.	Sharpless Asymmetric Epoxidation / Functional Group Manipulation	Not explicitly quantified	Aldehyde is highly sensitive; prone to conjugation and racemization [1].
2. Evans Aldolization	Coupling to form the acyclic backbone with stereocenters.	Lithium enolate of chiral oxazolidinone	Not explicitly quantified	Critical for setting stereochemistry; required lithium enolate for success [1].
3. Ring-Closing Metathesis	Cyclization to form the cyclohexanone core.	Grubbs Catalyst, refluxing DCM	Not explicitly quantified	A key, enabling transformation in the synthesis [5].
4. Final Elaboration	Conversion of cyclohexanone intermediate to fumagillol.	Multi-step functional group manipulation	Not explicitly quantified	Completes the synthesis, installing the spiroepoxide and other oxygenated functionalities.

Applications and Research Impact

The development of an RCM-based synthesis of **fumagillol** has significant implications for medicinal chemistry and drug discovery.

- **Access to Novel Analogs:** This synthetic route provides access to the core **fumagillol** structure and, more importantly, allows for the preparation of **analogs modified at the C7 and C8 positions**, regions which are inaccessible via semisynthesis from natural fumagillin [1]. This enables structure-activity relationship (SAR) studies to optimize potency and reduce toxicity.

- **Platform for "Structural Remodeling":** The synthesized **fumagillol** scaffold serves as a complex starting point for **diversity-oriented synthesis (DOS)**. Researchers have successfully "remodeled" **fumagillol** using reaction-discovery approaches, including regioselective bis-epoxide opening/cyclization sequences and oxidative Mannich reactions, to generate highly complex, alkaloid-like "unnatural products" for biological screening [6] [7] [8].
- **Foundation for Advanced Drug Candidates:** The synthesis of **fumagillol** is the first step toward producing advanced anti-angiogenic agents. Semisynthetic derivatives like **TNP-470** have shown potent activity, and novel synthetic approaches are crucial for developing next-generation therapeutics with improved pharmacological profiles [3].

Troubleshooting and Optimization

- **Low Yield in RCM:** Common issues include catalyst decomposition or impurities in the substrate. Ensure solvents are rigorously degassed and anhydrous. Catalyst loading and reaction temperature can be optimized. Switching to a more robust second-generation catalyst may improve performance.
- **Poor Diastereoselectivity in Aldol Reaction:** This can result from incomplete enolization, impure reagents, or inadequate temperature control. Ensure the base is fresh and the reaction is kept at the recommended low temperature during enolate formation and addition.
- **Handling Sensitive Intermediates:** Several intermediates, particularly unsaturated aldehydes, are highly sensitive. All operations should be conducted under inert atmosphere, and purification should be rapid, potentially using low-temperature filtration pads instead of column chromatography where possible [1].

Conclusion

The application of Ring-Closing Metathesis provides a powerful and strategic entry into the **fumagillol** scaffold. This synthetic approach, centered on the key disconnection of the cyclohexane ring via RCM, overcomes the limitations of semisynthesis and enables the exploration of novel chemical space around this biologically relevant natural product. The protocols outlined herein offer a roadmap for researchers in synthetic and medicinal chemistry to access **fumagillol** and its derivatives, facilitating the ongoing discovery and development of new therapeutic agents targeting angiogenesis and MetAP2.

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